![molecular formula C14H18N2O4 B2833127 tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate CAS No. 883901-62-0](/img/structure/B2833127.png)
tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate
Overview
Description
“tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 883901-62-0 . It has a molecular weight of 278.31 and its molecular formula is C14H18N2O4 . The IUPAC name for this compound is tert-butyl 3-(4-nitrophenyl)-1-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-11(9-15)10-4-6-12(7-5-10)16(18)19/h4-7,11H,8-9H2,1-3H3 . This code provides a specific string of characters that represents the 2D structure of the molecule.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 399.2±42.0 °C at 760 mmHg . The compound is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
- In vitro studies have suggested that AMBH303C4ED3 can act as both a β-secretase inhibitor and an acetylcholinesterase inhibitor . By preventing the aggregation of amyloid beta peptide (Aβ) and the formation of fibrils (fAβ) from Aβ 1-42, it may contribute to Alzheimer’s disease therapeutics .
- AMBH303C4ED3 and related compounds were screened for their antibacterial activities against Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa). This suggests its potential as an antibacterial agent .
- The synthesized products of AMBH303C4ED3 serve as key intermediates for constructing molecular receptors based on calixarenes. These receptors play a crucial role in host-guest interactions and molecular recognition .
Alzheimer’s Disease Research
Antibacterial Activity
Molecular Receptor Construction
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Future Directions
As for future directions, it’s difficult to predict without specific context. The use and study of this compound would likely depend on its properties and potential applications in chemical synthesis or other areas of research. It’s worth noting that azetidines, the class of compounds to which this molecule belongs, are of interest in medicinal chemistry and drug discovery due to their unique structural properties .
properties
IUPAC Name |
tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-11(9-15)10-4-6-12(7-5-10)16(18)19/h4-7,11H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAFGVYPCOAQQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods III
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